5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Overview
Description
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a chemical compound with the CAS Number: 92050-16-3 . It has a molecular weight of 203.33 and its IUPAC name is 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenamine . It is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained . This compound was synthesized for the first time by Frémy oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Detailed NMR and mass spectrometry studies indicate that the ligand forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained whereas 1:1 complexes are formed with lanthanide (III) nitrates where the rings are conformationally mobile .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis of Derivatives
The synthesis of 1-substituted derivatives of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols and diones has been developed, showcasing its potential as a versatile precursor in organic chemistry (Zherebtsov et al., 2020).
Building Block for Silicon-Based Drugs
This compound has been utilized in the development of new building blocks for the synthesis of silicon-based drugs and odorants. For example, it has been used in the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Precursor for Thiazolidinones and Benzothiazepinones
5,6,7,8-Tetrahydronaphthalen-1-amine, a related compound, has been used as a precursor for synthesizing thiazolidinones and benzothiazepinones, indicating the versatility of these types of compounds in synthesizing various chemical structures (Drawanz et al., 2017).
Tumor Inhibitory and Antioxidant Activity
Derivatives of 5,6,7,8-tetrahydronaphthalene have been studied for their tumor inhibitory and antioxidant activities, highlighting the compound's potential in medicinal chemistry (Hamdy et al., 2013).
Odorant Applications
The compound's derivatives have also found application in the synthesis of odorants, like the silicon analogue of the ambergris odorant okoumal, demonstrating its utility in fragrance chemistry (Büttner et al., 2007).
Pharmacological Applications
Some 2-aminotetralin derivatives, related to 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, have been synthesized and screened for dopaminergic activity, suggesting potential pharmacological applications (Mcdermed et al., 1975).
Synthesis of Bioactive Compounds
The compound and its derivatives serve as important intermediates in the synthesis of various bioactive compounds, expanding its significance in the field of biochemistry (Wei-dong, 2013).
Construction of Multi-Functionalized Benzenes
Recent research includes using derivatives of this compound for constructing multi-functionalized benzenes, signifying its role in developing novel chemical entities (Damera & Pagadala, 2023).
Safety And Hazards
Future Directions
The compound has been used in the synthesis of tamibarotene , indicating potential applications in medical treatments. Additionally, the possibility of obtaining new trisubstituted o-benzoquinones was demonstrated by introducing a (3,5-dimethyl-1H-pyrazol-1-yl)methyl substituent into the molecule . This suggests potential future directions for research and development involving this compound.
properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDKYPNODLTUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466874 | |
Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
CAS RN |
92050-16-3 | |
Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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